molecular formula C11H13N3O B011872 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one CAS No. 107295-33-0

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one

Cat. No. B011872
M. Wt: 203.24 g/mol
InChI Key: GDMRFHZLKNYRRO-UHFFFAOYSA-N
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Patent
US05246928

Procedure details

A stirred mixture of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone (1.0 g), 4H-pyran-4-one (0.52 g), water (20 ml), and concentrated hydrochloric acid (0.41 ml) was heated under reflux for 31/2 hours. The resultant solid was dissolved in the minimum of hot water and the solution was neutralised with aqueous ammonia to give the crude product, 1.16 g, m.p. 249°-256° C. The product was recrystallised first from water to which a little 2N NaOH was added, and then from water alone to give the pure title compound, 0.82 g, m.p. 254°-256° C. (after melting and resolidifying at about 150° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]([CH3:15])[CH2:10][C:11](=[O:14])[NH:12][N:13]=2)=[CH:4][CH:3]=1.O1[CH:21]=[CH:20][C:19](=[O:22])[CH:18]=[CH:17]1.Cl.N>O>[CH3:15][CH:9]1[C:8]([C:5]2[CH:6]=[CH:7][C:2]([N:1]3[CH:21]=[CH:20][C:19](=[O:22])[CH:18]=[CH:17]3)=[CH:3][CH:4]=2)=[N:13][NH:12][C:11](=[O:14])[CH2:10]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C=1C(CC(NN1)=O)C
Name
Quantity
0.52 g
Type
reactant
Smiles
O1C=CC(C=C1)=O
Name
Quantity
0.41 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 31/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to give the crude product, 1.16 g, m.p. 249°-256° C
CUSTOM
Type
CUSTOM
Details
The product was recrystallised first from water to which a little 2N NaOH
ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
CC1CC(NN=C1C1=CC=C(C=C1)N1C=CC(C=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.